N-{2-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide
Description
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Properties
IUPAC Name |
N-[2-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3S/c1-2-34-19-9-7-18(8-10-19)27-22(32)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)16-3-5-17(25)6-4-16/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAHZENJKIMVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a compound with potential therapeutic applications due to its unique structure and biological properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives and features a complex molecular structure that contributes to its biological activity. The molecular formula is , with a molecular weight of 480.5 g/mol. The structure includes a triazole ring fused with a pyridazine moiety, which is known for various biological activities.
Antimicrobial Activity
- Antibacterial Properties : Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial activity. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for some triazole derivatives range from 1 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Triazole compounds are also recognized for their antifungal properties. Studies have reported that certain derivatives exhibit potent antifungal effects against pathogens like Candida albicans, with MIC values significantly lower than those of standard antifungal agents .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This mechanism is similar to that observed in other triazole-based compounds which target p38 MAPK pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could interact with various receptors related to pain and inflammation.
Case Studies
- In Vitro Studies : In laboratory settings, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest it may induce apoptosis in specific cancer types, warranting further investigation into its anticancer potential.
- Animal Models : Preclinical studies have shown that administration of this compound in rodent models leads to reduced inflammation and pain response compared to control groups. These findings support the potential for therapeutic use in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
